6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one
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Overview
Description
6-Phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a fused triazole and triazine ring system with a phenyl group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with phenyl isocyanate, followed by cyclization with formic acid or a similar reagent. The reaction conditions often require heating and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 6-Phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction efficiency. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the phenyl group.
Scientific Research Applications
6-Phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 6-Phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine: Similar structure but different ring fusion pattern.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Contains amino groups and different ring fusion.
3-Nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazine: Contains nitro and trifluoromethyl groups with different ring fusion.
Uniqueness
6-Phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one is unique due to its specific ring fusion pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
89569-71-1 |
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Molecular Formula |
C10H7N5O |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
6-phenyl-8H-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C10H7N5O/c16-9-8(7-4-2-1-3-5-7)14-15-10(13-9)11-6-12-15/h1-6H,(H,11,12,13,16) |
InChI Key |
SOXGBNQFQOFCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NC=N3)NC2=O |
Origin of Product |
United States |
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